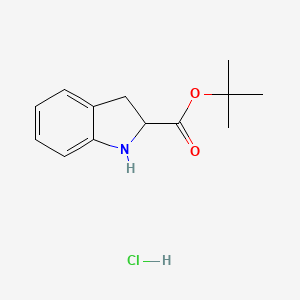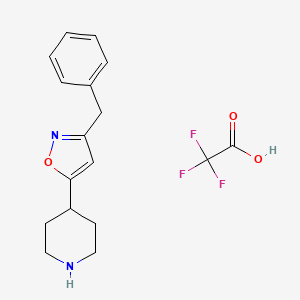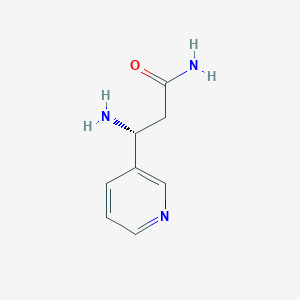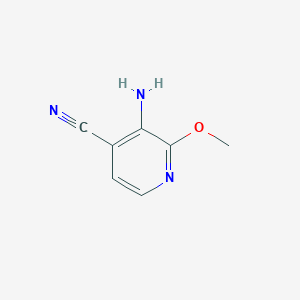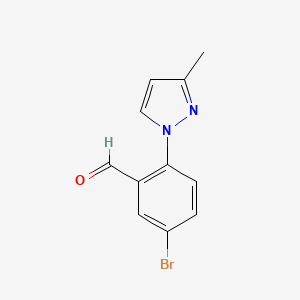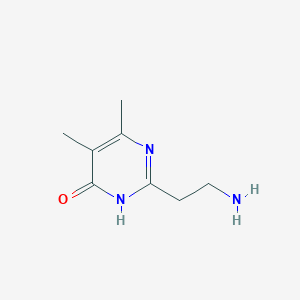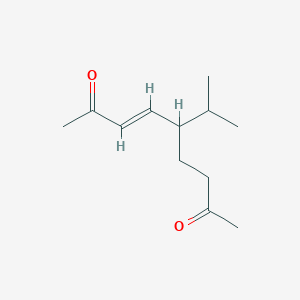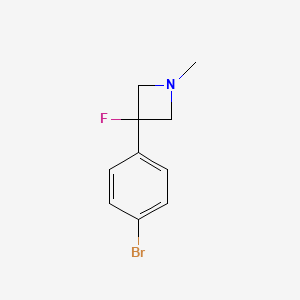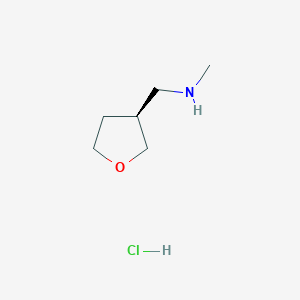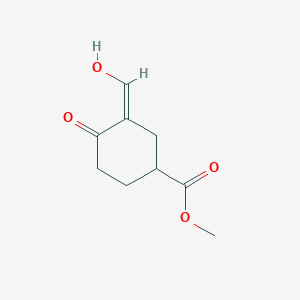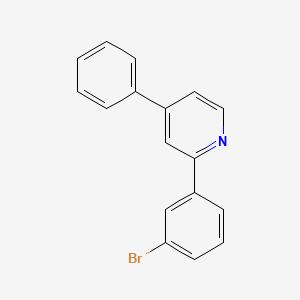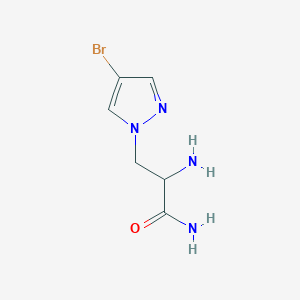
2-Amino-3-(4-bromo-1H-pyrazol-1-YL)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(4-bromo-1H-pyrazol-1-YL)propanamide is a chemical compound that features a pyrazole ring substituted with a bromine atom and an amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-bromo-1H-pyrazol-1-YL)propanamide typically involves the reaction of 4-bromo-1H-pyrazole with 2-amino-3-chloropropanamide under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
2-Amino-3-(4-bromo-1H-pyrazol-1-YL)propanamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of hydrogenated compounds.
Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.
科学研究应用
2-Amino-3-(4-bromo-1H-pyrazol-1-YL)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of 2-Amino-3-(4-bromo-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
- 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide
- 2-Amino-3-(4-fluoro-1H-pyrazol-1-YL)propanamide
- 2-Amino-3-(4-methyl-1H-pyrazol-1-YL)propanamide
Uniqueness
2-Amino-3-(4-bromo-1H-pyrazol-1-YL)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its molecular targets. Additionally, the bromine atom can be easily substituted with other functional groups, providing a versatile platform for further chemical modifications.
属性
分子式 |
C6H9BrN4O |
|---|---|
分子量 |
233.07 g/mol |
IUPAC 名称 |
2-amino-3-(4-bromopyrazol-1-yl)propanamide |
InChI |
InChI=1S/C6H9BrN4O/c7-4-1-10-11(2-4)3-5(8)6(9)12/h1-2,5H,3,8H2,(H2,9,12) |
InChI 键 |
JZNALYSOTUDFKX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NN1CC(C(=O)N)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




